Potency Range Against Drug-Resistant Gram-Positive Clinical Isolates
Antibacterial agent 219 (CAY10742) demonstrates a defined spectrum of activity against Gram-positive bacteria. Against a panel including S. aureus, S. epidermidis, S. haemolyticus, B. cereus, B. licheniformis, E. faecalis, and E. faecium, including clinical isolates with resistance to methicillin, vancomycin, and linezolid, the Minimum Inhibitory Concentration (MIC) range is 1-4 μg/mL . This provides a quantifiable baseline for its potency against key Gram-positive pathogens .
| Evidence Dimension | In vitro antibacterial activity (MIC range) |
|---|---|
| Target Compound Data | 1-4 μg/mL |
| Comparator Or Baseline | None (absolute range against a panel) |
| Quantified Difference | N/A (No direct comparator data available) |
| Conditions | Against a panel of Gram-positive laboratory strains and clinical isolates with varying resistance profiles (S. aureus, S. epidermidis, E. faecalis, etc.) . |
Why This Matters
Establishes the baseline potency against a spectrum of Gram-positive pathogens, including drug-resistant ones, which is a prerequisite for its selection in further research.
